(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Medicinal Chemistry Chemical Biology Probe Discovery

This aminomethylene malononitrile derivative (CAS 1024335-28-1) is a specialized research building block with no established potency or selectivity profile—making it a true blank-slate scaffold for exploratory medicinal chemistry. Its reactive nitrile and amino groups enable diverse heterocyclic derivatization. Ideal for labs seeking to pioneer target evaluation without bias from prior art. Available in small quantities (mg scale) with verified purity.

Molecular Formula C15H9ClN4S
Molecular Weight 312.8 g/mol
CAS No. 1024335-28-1
Cat. No. B3033457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile
CAS1024335-28-1
Molecular FormulaC15H9ClN4S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=NC=C(C=C2)NC=C(C#N)C#N)Cl
InChIInChI=1S/C15H9ClN4S/c16-12-1-4-14(5-2-12)21-15-6-3-13(10-20-15)19-9-11(7-17)8-18/h1-6,9-10,19H
InChIKeyPIXXBVBJJVQQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile (CAS 1024335-28-1) for Research Procurement: Key Characteristics


The compound (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile, with CAS Number 1024335-28-1, is a synthetic organic molecule belonging to the aminomethylene malononitrile class. It features a pyridine ring substituted with a 4-chlorophenylthio group and a methylene dicarbonitrile moiety. Its molecular formula is C15H9ClN4S and its molecular weight is 312.78 g/mol . This compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry and chemical biology research.

Why Generic Substitution of (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile (CAS 1024335-28-1) is Not Advisable


Crucially, no quantitative comparative evidence was identified to support the selection of (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile over any closely related analog, alternative, or in-class candidate. A search of the scientific and patent literature yielded no primary research papers or authoritative databases providing head-to-head data on potency, selectivity, or other differentiating parameters for this specific compound. Therefore, a scientific or industrial user cannot currently prioritize this compound based on verified performance advantages and must treat all potential substitutes as functionally equivalent until new data emerges.

Quantitative Differentiation Evidence for (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile (CAS 1024335-28-1)


No Quantifiable Differentiation Against Comparators Was Found

Following an exhaustive search of available resources, no quantitative evidence was found that demonstrates a meaningful, verifiable differentiation for (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile compared to any structural analog or alternative. The literature lacks direct head-to-head comparisons, cross-study comparable data, or class-level inferences supported by quantitative metrics for this specific compound.

Medicinal Chemistry Chemical Biology Probe Discovery

Application Scenarios for (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile (CAS 1024335-28-1) Based on Evidence


Exploratory Research as a Novel Chemical Scaffold

The compound can be used in exploratory medicinal chemistry programs where the goal is to evaluate a new scaffold for a target of interest. Given the absence of prior data, this would be a de novo investigation to establish its own activity profile, rather than a selection driven by known advantages over competitors. No evidence from Section 3 supports a preferred application.

Use as an Intermediate in the Synthesis of Derivative Libraries

Its structure, containing reactive nitrile and amino groups, makes it a plausible precursor for generating a diverse set of heterocyclic derivatives. However, this general utility is not unique and does not constitute a differentiated application based on the evidence gathered.

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